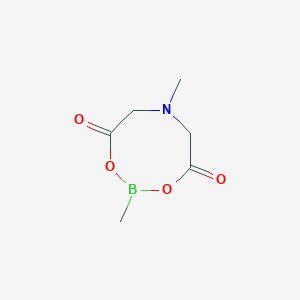

Methylboronic acid MIDA ester

Description

Evolution and Significance of MIDA Boronates in Synthesis

The development of MIDA boronates addressed a long-standing challenge in organic synthesis: the inherent instability and difficult handling of many boronic acids. nih.govsigmaaldrich.com Boronic acids are crucial intermediates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com However, their utility has often been hampered by their propensity for decomposition through processes like protodeboronation, oxidation, and polymerization, especially for certain classes such as 2-heterocyclic, vinyl, and cyclopropyl (B3062369) boronic acids. nih.govsigmaaldrich.com This instability can lead to poor yields in coupling reactions and complicates their long-term storage. sigmaaldrich.comsigmaaldrich.com

The innovation of using N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids provided a transformative solution. sigmaaldrich.comscholaris.ca The MIDA ligand, a trivalent chelating agent, complexes with the boron atom, changing its hybridization from sp² to sp³. sigmaaldrich.comacs.org This structural alteration fills the vacant p-orbital on the boron, which is responsible for its reactivity and instability. sigmaaldrich.comacs.org The resulting MIDA boronate esters are generally monomeric, crystalline, air- and temperature-stable solids that are compatible with silica (B1680970) gel chromatography, making them easy to handle, purify, and store indefinitely on the benchtop. nih.govnih.gov

This enhanced stability allows for a "slow-release" approach in cross-coupling reactions. nih.govnih.gov Under specific aqueous basic conditions, the MIDA ligand is cleaved, gradually releasing the reactive boronic acid in situ. nih.govgrillolabuc.com This controlled release ensures a low concentration of the unstable boronic acid at any given time, minimizing decomposition and maximizing its participation in the desired catalytic cycle, thus leading to significantly improved reaction yields. nih.govgrillolabuc.com This strategy has proven to be a general solution for a wide range of previously problematic unstable boronic acids. nih.govacs.org

The most profound impact of MIDA boronates lies in their facilitation of iterative cross-coupling (ICC). nih.govgrillolabuc.comillinois.edu Because the MIDA boronate group is stable under anhydrous cross-coupling conditions, it is possible to selectively couple a boronic acid with a halo-MIDA boronate. sigmaaldrich.comnih.gov The resulting product, still bearing the MIDA boronate, can then be subjected to a deprotection step to reveal a new boronic acid, ready for the next coupling reaction. nih.govnih.gov This iterative cycle, analogous to the automated solid-phase synthesis of peptides and oligonucleotides, enables the systematic and programmable assembly of complex small molecules from a set of bifunctional building blocks. nih.govgrillolabuc.com This approach has been instrumental in the synthesis of numerous natural products and other complex molecular architectures. nih.govgrillolabuc.com

Strategic Role of Methylboronic Acid MIDA Ester as a Foundational Building Block

This compound serves as one of the simplest and most fundamental members of the MIDA boronate family. sigmaaldrich.com Its importance lies not only in its own utility but also as a starting point and a model system for understanding the properties and reactivity of this class of compounds.

As a building block, this compound can participate in cross-coupling reactions to introduce a methyl group into a target molecule. More significantly, it has been a key subject in foundational research that has elucidated the unique characteristics of MIDA boronates. For instance, vibrational spectroscopy studies on this compound have provided critical insights into the nature of the dative B-N bond that is central to the stability of these compounds. acs.orgnih.gov

Furthermore, research has demonstrated the remarkable stability of MIDA boronates, including the methyl derivative, to a wide array of common synthetic reagents and reaction conditions, which is a significant advantage over other boronic acid surrogates like trifluoroborates that are incompatible with column chromatography. nih.gov This stability allows for the chemical modification of other parts of a molecule containing a MIDA boronate without disturbing the protected boron functionality. nih.govnih.gov

The predictable and robust nature of this compound and its derivatives has made them indispensable tools for the modern synthetic chemist, enabling the construction of complex molecules with a level of control and efficiency that was previously unattainable. rsc.orgresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the foundational building block, this compound.

| Property | Value | Reference(s) |

| CAS Number | 1104637-40-2 | sigmaaldrich.comchembk.com |

| Molecular Formula | C₆H₁₀BNO₄ | sigmaaldrich.comchembk.com |

| Molecular Weight | 170.96 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 255-261 °C | sigmaaldrich.comchembk.com |

| Assay | 97% | sigmaaldrich.com |

| InChI Key | VXMLSGMSTPGVIA-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Research Findings on MIDA Boronate Stability and Reactivity

This table highlights key research findings that demonstrate the advantages of using MIDA boronates in organic synthesis, particularly their stability and effectiveness in cross-coupling reactions.

| Finding | Description | Significance | Reference(s) |

| Enhanced Benchtop Stability | After ≥60 days of benchtop storage under air, >95% of various MIDA boronates remained, whereas the corresponding boronic acids showed significant decomposition after just 15 days. | MIDA boronates offer a robust and practical solution for the long-term storage and handling of otherwise unstable boronic acid precursors. | sigmaaldrich.com |

| Slow-Release Cross-Coupling | The use of K₃PO₄ in aqueous dioxane promotes the slow, continuous release of boronic acids from their MIDA esters over several hours, a rate that can be tuned by temperature. | This method avoids high concentrations of unstable boronic acids, preventing decomposition and leading to higher yields in Suzuki-Miyaura cross-coupling reactions. | nih.govacs.org |

| Iterative Cross-Coupling (ICC) Enablement | The MIDA boronate functional group is stable to anhydrous cross-coupling conditions, allowing for sequential coupling reactions by deprotecting the MIDA group in a separate step. | Enables a programmable, building-block-based approach to synthesizing complex molecules, analogous to peptide synthesis. | nih.govnih.govillinois.edu |

| Broad Reagent Compatibility | MIDA boronates are stable to a wide range of common synthetic reagents and are compatible with silica gel chromatography. | Complex boronic acid building blocks can be synthesized via multi-step sequences from simpler MIDA boronate starting materials without the need to re-synthesize the boronic acid at each step. | nih.govnih.govillinois.edu |

| Effectiveness with Challenging Substrates | Air-stable 2-pyridyl MIDA boronate, a notoriously difficult coupling partner, effectively participates in cross-coupling reactions with a variety of aryl and heteroaryl chlorides under modified slow-release conditions. | Provides a reliable method to incorporate important heterocyclic motifs found in many pharmaceuticals. | sigmaaldrich.comnih.gov |

Properties

IUPAC Name |

2,6-dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BNO4/c1-7-11-5(9)3-8(2)4-6(10)12-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMLSGMSTPGVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737409 | |

| Record name | 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-40-2 | |

| Record name | 2,6-Dimethyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methylboronic Acid Mida Ester and Analogues

Classical Approaches to MIDA Boronate Synthesis

The initial methods for synthesizing MIDA boronates were centered on the direct reaction between a boronic acid and N-methyliminodiacetic acid (MIDA). These approaches, while effective for many simple substrates, often required forcing conditions that limited their applicability.

The most common classical method for preparing MIDA boronates is the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid. nih.gov This reaction is typically performed at high temperatures (e.g., 110-120 °C) in a solvent mixture like toluene (B28343) and DMSO, utilizing a Dean-Stark apparatus for the azeotropic removal of water, which drives the reaction to completion. nih.govamazonaws.comcore.ac.uk

While this Dean-Stark method has proven effective for a variety of aryl, heteroaryl, alkenyl, and alkyl boronic acids, the high temperatures and acidic nature of the conditions are incompatible with many sensitive functional groups and structurally complex boronic acids. orgsyn.orgnih.govnih.gov This limitation spurred the development of more gentle synthetic protocols.

While the primary classical approach is a thermal condensation, certain substrate-specific protocols have been developed. For instance, the synthesis of trans-(2-bromovinyl) MIDA boronate was achieved via bromoboration of acetylene (B1199291) followed by complexation with MIDA in the presence of a base, 2,6-lutidine, which facilitates the reaction. nih.gov Additionally, for particularly unstable ortho-phenolboronic acids, a simple condensation with MIDA can be effectively carried out in the presence of molecular sieves as a dehydrating agent, avoiding the need for high-temperature azeotropic distillation. korea.ac.kr These examples represent targeted solutions rather than a general catalyst-mediated strategy, which remains less common for the direct formation of MIDA boronates compared to thermal and anhydride-based methods.

Advanced Synthetic Strategies Utilizing MIDA Anhydride (B1165640)

To overcome the limitations of high-temperature dehydrative condensation, milder and more efficient methods have been developed, with the use of MIDA anhydride emerging as a significant advancement.

A major breakthrough in MIDA boronate synthesis is the use of MIDA anhydride, a pre-dried form of N-methyliminodiacetic acid. acs.orgillinois.edunih.gov This reagent serves a dual role: it is both the source of the MIDA ligand and an in situ desiccant, obviating the need for external water removal. amazonaws.com The reaction typically involves heating the boronic acid with MIDA anhydride in an anhydrous solvent such as dioxane at a significantly lower temperature (e.g., 70 °C) compared to classical methods. orgsyn.orgnih.gov This procedure is operationally simple and expands the range of boronic acids, particularly sensitive ones, that can be successfully converted to their MIDA boronate counterparts. amazonaws.comacs.org

For example, the synthesis of 5-acetylthiophene-2-boronic acid MIDA ester is achieved by heating 5-acetylthiophene-2-boronic acid with MIDA anhydride in dioxane at 70 °C for 24 hours. nih.gov

The MIDA anhydride method offers distinct advantages over the traditional Dean-Stark procedure, primarily in terms of reaction mildness and substrate scope. The lower reaction temperatures and avoidance of high-temperature acidic conditions result in significantly higher isolated yields, especially for boronic acids containing sensitive functional groups. orgsyn.orgnih.gov

A comparative study highlights the superior efficacy of the MIDA anhydride protocol (General Procedure 2, GP2) over the Dean-Stark method (General Procedure 1, GP1) for sensitive heterocyclic boronic acids. amazonaws.com The milder conditions of the anhydride method prevent the degradation that often occurs under the harsh thermal dehydration of the classical approach.

| Boronic Acid | Yield with Dean-Stark (GP1) | Yield with MIDA Anhydride (GP2) |

|---|---|---|

| (3,5-dimethylisoxazol-4-yl)boronic acid | 24% | 68% |

| (3,5-dimethylisoxazol-4-yl)boronic acid (alternative) | 55% | 75% |

| ethynylboronic acid | 0% (No Product Detected) | 80% |

Data sourced from a 2020 study by Kelly et al. amazonaws.com

Automated Synthesis Platforms for MIDA Boronate Production

The unique properties of MIDA boronates, particularly their stability and consistent chromatographic behavior, have enabled the development of automated synthesis platforms. nih.gov These platforms are designed for the iterative cross-coupling of MIDA boronate building blocks, analogous to the automated solid-phase synthesis of peptides and oligonucleotides. nih.govcore.ac.uk

A key innovation enabling this automation is a general "catch-and-release" purification protocol. core.ac.uk In this process, a crude reaction mixture is loaded onto a silica (B1680970) gel cartridge. A non-polar wash elutes impurities while the MIDA boronate product is retained ("caught") on the silica. Subsequently, a more polar solvent is used to elute ("release") the pure MIDA boronate. nih.govcore.ac.uk

This entire cycle of deprotection, coupling, and purification can be performed by a custom-built synthesizer, allowing for the automated assembly of complex small molecules from simple MIDA boronate starting materials. nih.govcore.ac.uk To make the synthesis of the building blocks themselves more accessible, a "MIDA Boronate Maker Kit" has been developed. This kit utilizes the MIDA anhydride method and allows for the preparation and purification of MIDA boronates using only basic laboratory equipment like heating blocks and a centrifuge, thereby streamlining the production of these crucial reagents for automated platforms. amazonaws.comacs.orgillinois.edu

Fundamental Reactivity and Stability of Methylboronic Acid Mida Ester

Attenuated Reactivity under Anhydrous Cross-Coupling Conditions

A key feature of methylboronic acid MIDA ester is its remarkable stability and lack of reactivity under standard anhydrous Suzuki-Miyaura cross-coupling conditions. This inertness allows it to function as a robust protecting group for the boronic acid moiety, enabling chemoselective reactions at other sites within a molecule. This stability persists even at elevated temperatures, often up to 80°C.

The attenuated reactivity is a direct consequence of the MIDA ligand's coordination to the boron atom. In contrast to the trigonal planar, sp²-hybridized state of a free boronic acid, which possesses a vacant p-orbital essential for transmetalation, the boron in a MIDA ester is sp³-hybridized and coordinatively saturated. This structural change effectively "masks" the Lewis acidic character of the boron center, rendering it unreactive toward the transmetalation step of the catalytic cycle.

Suppression of Transmetalation Processes

The transmetalation step in the Suzuki-Miyaura reaction is believed to require a vacant p-orbital on the boron atom to facilitate interaction with the palladium catalyst. The tetrahedral geometry of the boron in this compound, enforced by the tridentate MIDA ligand, eliminates this vacant orbital. Consequently, the MIDA ester is unable to engage in the transmetalation process, effectively halting the cross-coupling reaction at that site.

This suppression of transmetalation allows for iterative cross-coupling strategies. A bifunctional molecule containing both a reactive halide and a MIDA-protected boronic acid can selectively undergo coupling at the halide position while the MIDA boronate remains intact. This orthogonality is crucial for the controlled, sequential construction of complex molecular architectures. For instance, in a competitive experiment where a 1:1 mixture of a MIDA boronate and an unprotected boronic acid were subjected to anhydrous Suzuki-Miyaura conditions, a 24:1 preference for the reaction of the unprotected boronic acid was observed.

Stability under Ambient Conditions and Chromatographic Compatibility

A key advantage of this compound is its exceptional stability. It is an easily handled, free-flowing, crystalline solid that is indefinitely stable when stored on the benchtop under air. This contrasts sharply with many free boronic acids, which are prone to decomposition via processes like protodeboronation, oxidation, and polymerization.

The table below, based on data from experimental studies, illustrates the enhanced stability of various MIDA boronates compared to their corresponding free boronic acids when stored under ambient conditions.

Furthermore, MIDA boronates are universally compatible with silica (B1680970) gel chromatography. This allows for easy purification and convenient reaction monitoring by thin-layer chromatography (TLC), a feature not shared by potassium trifluoroborate salts, another class of boronic acid surrogates. This chromatographic stability is crucial for multi-step syntheses where purification of intermediates is necessary.

Tolerance to Chemically Harsh Reagents

This compound and its derivatives exhibit remarkable tolerance to a wide range of common and chemically harsh reagents, which is a significant advantage over the more sensitive free boronic acids. This stability allows for chemical modifications on other parts of the molecule while the MIDA-protected boronic acid moiety remains intact.

Studies have demonstrated that MIDA boronates are compatible with:

Strong Acids: Even triflic acid (pKa -14) is tolerated.

Oxidizing Agents: MIDA boronates are stable to various common oxidants, including Jones oxidation (CrO₃/H₂SO₄), Dess-Martin periodinane (DMP), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Other Reagents: Compatibility has been shown with reagents for silylation and desilylation, conversion to benzyl (B1604629) iodide (PPh₃/I₂), reductive amination, Evans aldol (B89426) reactions, Horner-Wadsworth-Emmons olefination, and Takai olefination.

Structural Elucidation and Spectroscopic Characterization of Methylboronic Acid Mida Ester

Spectroscopic Analysis of the Boron-Nitrogen Dative Bond

The dative bond between boron and nitrogen is the key structural feature of MIDA boronates. acs.org Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), are powerful tools for probing the characteristics of this bond.

Infrared Spectroscopy Investigations

Infrared (IR) spectroscopy provides valuable insights into the vibrational modes of methylboronic acid MIDA ester. The IR spectrum is characterized by several key features. The most intense features in the spectrum are found in the carbonyl stretching region around 1700 cm⁻¹, which typically appear as a doublet. acs.org The C-H stretching modes are observed in the 2900–3050 cm⁻¹ range. acs.org

Comparisons between IR and Raman spectra show a close correlation in the positions of many peaks, particularly the carbonyl stretches. acs.org However, vibrational modes at lower energies tend to be more pronounced in Raman spectra than in the IR spectrum. acs.org This difference is instrumental in identifying and assigning specific vibrational modes, including those associated with the core B-N structure.

Raman Spectroscopy Applications

Raman spectroscopy is a particularly effective method for observing the B-N stretching modes in amine-borane complexes. mst.edu For this compound, Raman spectra have been recorded using various laser excitation wavelengths, such as 514.5 nm and 676.4 nm. acs.org The resulting spectra provide a detailed vibrational fingerprint of the molecule, which, when compared with theoretical calculations, allows for the assignment of specific modes. aip.org The low-energy region of the Raman spectrum is especially important as it contains the vibrational modes associated with the B-N dative bond. acs.org

Surface-Enhanced Raman Spectroscopy (SERS) Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a rough metal surface, typically silver or gold. wikipedia.orgyoutube.com When applied to this compound, SERS provides unique information about the molecule-surface interaction.

SERS spectra of the compound show a notable enhancement of a peak at 1126 cm⁻¹. mst.eduacs.org This observation suggests a potential interaction between the nitrogen atom of the MIDA ligand and the silver surface used as the SERS substrate. mst.eduacs.org This finding highlights how the local chemical environment of the B-N bond can be probed using surface-sensitive spectroscopic techniques.

Assignment of Boron-Nitrogen Stretching Frequencies

The precise assignment of the B-N stretching frequency has historically been a subject of considerable debate, often due to the instability of simpler amine-borane molecules and discrepancies between experimental data and theoretical models. mst.eduacs.org However, the stability of the MIDA ester structure allows for a more definitive analysis. nih.gov

Through a combination of IR, Raman, and SERS experiments coupled with electronic structure calculations, the vibrational mode with the most significant B-N dative bond stretching character in this compound has been identified. acs.org Research indicates this mode lies in the range of 560–650 cm⁻¹. nih.govacs.orgresearchgate.net One study reported an experimental Raman observation of the B-N stretching frequency at 544 cm⁻¹, which is among the lowest B-N stretching frequencies ever recorded. aip.orgresearchgate.net This low frequency is attributed to the constrained, bicyclic structure of the MIDA boronate. mst.eduacs.org The mode is described as being highly localized and predominantly due to the B-N stretching motion, a surprising finding for such a complex molecule. mst.eduacs.org

| Vibrational Mode | Technique | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| B-N Stretch | Raman / IR | 560–650 | nih.govacs.org |

| B-N Stretch | Raman | 544 | aip.orgresearchgate.net |

| Carbonyl (C=O) Stretch | IR / Raman | ~1700 (doublet) | acs.org |

| N-Surface Interaction | SERS | 1126 (enhanced) | mst.eduacs.org |

| C-H Stretches | IR / Raman | 2900-3050 | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of boron-containing compounds. ¹¹B NMR, in particular, is highly effective for probing the coordination environment of the boron atom. researchgate.net

Boron-11 (¹¹B) NMR for Monitoring Boronate Ester Formation

The hybridization state of the boron atom in boronic acids and their esters gives rise to distinct signals in ¹¹B NMR spectra. mdpi.com Uncomplexed boronic acids feature an sp²-hybridized boron atom and typically resonate at around 30 ppm. nih.gov Upon reaction with the MIDA ligand, the boron atom becomes sp³-hybridized, resulting in a tetracoordinated boronate ester. mdpi.com This structural change leads to a significant upfield shift in the ¹¹B NMR spectrum.

The formation of this compound can be monitored by observing this characteristic shift. The tetracoordinated boron center in amine-coordinated boronate esters generally produces a signal around 14 ppm. mdpi.comnih.gov For this compound specifically, the ¹¹B NMR chemical shift has been reported to be δ 5.7 ppm in acetonitrile-d₃. amazonaws.com This value is a clear confirmation of the formation of the stable, tetracoordinated sp³-hybridized B-N dative bond structure, distinguishing it from the sp²-hybridized starting material. mdpi.comamazonaws.com

| Compound Type / Species | Boron Hybridization | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Boronic Acid (general) | sp² | ~30 | nih.gov |

| Amine-Coordinated Boronate Ester (general) | sp³ | ~14 | mdpi.comnih.gov |

| This compound | sp³ | 5.7 | amazonaws.com |

X-ray Crystallographic Analysis of MIDA Boronate Structures

Table 2. Representative X-ray Crystallographic Data for a MIDA Boronate| Parameter | Value |

|---|---|

| Compound | 4-(Hydroxymethyl)phenylboronic acid MIDA ester |

| Chemical Formula | C12H14BNO5 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.012(2) |

| b (Å) | 11.012(3) |

| c (Å) | 13.512(4) |

| β (°) | 98.91(3) |

| Volume (Å3) | 1176.9(6) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.488 |

| B-N Bond Length (Å) | ~1.65 |

Note: The data presented in Table 2 is for 4-(hydroxymethyl)phenylboronic acid MIDA ester and is used for illustrative purposes to represent the general structural features of MIDA boronates.

Mechanistic Investigations of Methylboronic Acid Mida Ester Transformations

Elucidation of Hydrolysis Mechanisms

The utility of MIDA boronates often hinges on the dramatic rate differences observed during their hydrolysis under various conditions. nih.govillinois.edu Mechanistic studies have revealed that two distinct pathways, a base-mediated and a neutral pathway, govern this process. nih.govillinois.edunih.gov These mechanisms can operate in parallel, and their relative contributions are dictated by factors such as pH, water activity, and mass-transfer rates between phases. nih.govillinois.edu

Kinetic investigations have successfully distinguished and quantified the base-mediated (kOH) and neutral (k0) hydrolysis pathways for MIDA boronates. nih.goved.ac.uk These studies show that the base-mediated pathway can be over three orders of magnitude faster than the neutral one. nih.govillinois.eduresearchgate.net

The base-mediated hydrolysis is characterized by a rate-limiting attack of a hydroxide (B78521) ion at one of the MIDA carbonyl carbons. nih.govillinois.edu This pathway is the dominant and most efficient mechanism under basic conditions, becoming the major route at sodium hydroxide concentrations of 3 µM or higher. nih.goved.ac.uk High rates for this "fast release" are often achieved by generating a transient emulsion, for instance, through vigorous stirring during the addition of aqueous NaOH. nih.goved.ac.uk Kinetic studies show a first-order dependence on the concentration of both the MIDA boronate and the hydroxide.

The neutral hydrolysis pathway does not require an external acid or base. nih.govillinois.edunih.gov Its rate-limiting step involves the cleavage of the B-N dative bond, facilitated by a small cluster of water molecules, (H₂O)n. nih.govillinois.edunih.gov This "slow-release" mechanism is significantly slower than the base-mediated route and becomes relevant under neutral or near-neutral conditions where the hydroxide concentration is minimal. nih.goved.ac.uk The rates of hydrolysis under these slow-release conditions are noted to be highly reliable. nih.gov Three distinct hydrolytic regimes have been identified: acidic (kH+), neutral (k0), and basic (kOH). nih.govljmu.ac.uk

| Pathway | Designation | Rate-Limiting Step | Relative Rate | Required Species |

|---|---|---|---|---|

| Base-Mediated | kOH | Attack of OH⁻ at MIDA carbonyl carbon | Fast (>10³ fold faster than neutral) | Hydroxide (OH⁻) |

| Neutral | k0 | B-N bond cleavage by a water cluster (H₂O)n | Slow | Water (H₂O) |

Isotopic labeling experiments, particularly using ¹⁸O-labeled water (H₂¹⁸O), have been instrumental in confirming the distinct mechanisms of the base-mediated and neutral hydrolysis pathways. nih.gov The pattern of ¹⁸O incorporation into the liberated N-methyliminodiacetic acid (MIDA) ligand provides definitive evidence for the point of nucleophilic attack in each pathway. nih.goved.ac.uk

Under basic conditions , hydrolysis in the presence of H₂¹⁸O results in the incorporation of a single ¹⁸O atom into the MIDA ligand. nih.goved.ac.uk This finding is consistent with the proposed mechanism where a hydroxide ion attacks a carbonyl carbon, leading to the cleavage of a C-O ester bond. nih.goved.ac.uk Subsequent steps to release the boronic acid and the MIDA ligand are rapid. nih.gov

Conversely, under neutral conditions , hydrolysis conducted in H₂¹⁸O leads to no significant incorporation of ¹⁸O into the MIDA ligand. nih.goved.ac.uk This outcome supports a mechanism where the rate-limiting step is the cleavage of the B-N bond by water, followed by the cleavage of B-O bonds, which does not involve the attack at the carbonyl carbon. nih.goved.ac.uk The ability to quantify the relative rates of the two mechanisms is facilitated by analyzing the extent of ¹⁸O incorporation. nih.govillinois.edunih.gov

| Hydrolysis Condition | Dominant Pathway | ¹⁸O Incorporation into MIDA Ligand | Inferred Mechanism |

|---|---|---|---|

| Basic (e.g., aq. NaOH) | Base-Mediated (kOH) | Mono ¹⁸O-incorporation | C-O ester bond cleavage |

| Neutral (e.g., THF/H₂O) | Neutral (k0) | No significant ¹⁸O-incorporation | B-N dative bond cleavage |

Mechanistic Aspects of Boron Migration Processes

Beyond hydrolysis, the MIDA boryl group can participate in various intramolecular migration processes. researchgate.netresearchgate.net Mechanistic insights have revealed that the tetracoordinate MIDA boronate can exhibit chameleonic behavior, acting as either a nucleophile or an electrophile depending on the reaction conditions and partners. researchgate.netresearchgate.net This dual reactivity is central to its migratory aptitude in atom transfer processes. researchgate.net

The MIDA boryl group can undergo a 1,2-migration, a process often promoted by Lewis acids. researchgate.net A key example is the Lewis acid-triggered rearrangement of oxiranyl MIDA boronates to form α-boryl aldehydes, which proceeds through a bora-Wagner-Meerwein type mechanism. researchgate.netgrillolabuc.com In this process, the boron atom migrates in its tetracoordinate form, behaving as a nucleophile. researchgate.netresearchgate.net

The reaction involves a 1,2-boryl shift that is mechanistically similar to hydride or alkyl migrations to an electron-deficient carbon center. researchgate.net Computational studies of the BF₃-promoted rearrangement of these epoxides indicate that the migration of the BMIDA group is significantly more favorable than a competing 1,2-hydride shift. researchgate.net The high migratory aptitude of the MIDA boronate in this context is attributed to the hemilabile nature of the nitrogen-boron bond. researchgate.net

The MIDA boryl group can also undergo 1,3- and 1,4-migrations when promoted by a neighboring atom. researchgate.netscholaris.ca In these transformations, the boron atom acts as an electrophile. researchgate.net An example of a 1,4-boryl migration is seen in the rearrangement of borylnitrons to O-borylhydroxylamines. researchgate.net This process involves the migration of the boron group from carbon to an oxygen atom. scholaris.ca

Unlike the 1,2-migration where boron remains tetracoordinate, these migrations are proposed to proceed through a pseudo-tricoordinate form of boron. researchgate.net For instance, computational analysis of a potential C→O 1,3-boryl migration in an α-boryl aldehyde revealed a high kinetic barrier, suggesting that such a suprafacial sigmatropic rearrangement is not feasible under ambient conditions. scholaris.ca However, the 1,4-migration in the borylnitrone system proceeds readily, highlighting the crucial role of the specific molecular framework and the participating neighboring atom. researchgate.net

The concept of amine hemilability is central to understanding the diverse migratory behavior of the MIDA boryl group. researchgate.netresearchgate.net The dative B-N bond within the MIDA ligand is not static; the nitrogen atom can dissociate from the boron center, transiently exposing a vacant p-orbital and rendering the boron electrophilic. researchgate.netresearchgate.net This ability of the MIDA ligand to act as a dynamic switch allows the boryl group to mechanistically resemble either a hydride (nucleophilic) or a proton (electrophilic). researchgate.netresearchgate.net

Nucleophilic Behavior: In processes like the 1,2-boryl shift, the B-N bond remains intact, and the entire tetracoordinate MIDA boronate migrates as a nucleophilic entity. researchgate.netresearchgate.netresearchgate.net

Electrophilic Behavior: In neighboring atom-promoted migrations (e.g., 1,4-shifts), partial or complete dissociation of the nitrogen atom occurs, allowing the boron center to act as an electrophile and migrate in a pseudo-tricoordinate state. researchgate.netresearchgate.net

This hemilability explains the unique ability of the MIDA boryl group to participate in a wide range of migration processes that are fundamental to developing novel synthetic methodologies. researchgate.netresearchgate.net

| Migration Type | Boron's Mechanistic Role | State of Boron | B-N Bond Status During Migration | Example Reaction |

|---|---|---|---|---|

| 1,2-Boryl Shift | Nucleophile (like Hydride) | Tetracoordinate | Intact | Rearrangement of oxiranyl MIDA boronates |

| 1,4-Boryl Shift | Electrophile (like Proton) | Pseudo-tricoordinate | Transiently cleaved (dissociated) | Rearrangement of borylnitrons |

Eyring and Hammett Plot Analysis for Migration Kinetics

A comprehensive understanding of the reaction kinetics and the electronic effects of substituents on the transformation of organoboron compounds can be achieved through the application of physical organic chemistry principles, including Eyring and Hammett plot analyses. While detailed Eyring and Hammett studies focusing specifically on the migration kinetics of the methyl group in methylboronic acid MIDA ester are not extensively documented in peer-reviewed literature, the principles of these analyses are fundamental to elucidating reaction mechanisms in related organoboron systems.

An Eyring analysis, which plots the natural logarithm of the reaction rate constant divided by temperature (ln(k/T)) against the reciprocal of temperature (1/T), is instrumental in determining the activation parameters of a reaction: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide insight into the energy barrier and the degree of order in the transition state of the rate-determining step, respectively. For a hypothetical migration of the methyl group from the boron atom in a this compound transformation, an Eyring analysis would reveal the energetic demands and the molecularity of the transition state for this specific elemental step.

The Hammett equation, expressed as log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. In this equation, 'k' is the rate constant for a reaction with a substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant, 'σ' is the substituent constant that depends on the nature and position of the substituent, and 'ρ' (rho) is the reaction constant which indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate, implying the development of a positive charge in the transition state.

While data for the methyl group migration is scarce, a Hammett analysis has been conducted on the base-mediated hydrolysis of aryl MIDA boronates (ArB(MIDA)). This study provides a valuable analogy for understanding how electronic effects can influence reactions involving the MIDA boronate scaffold. The analysis of the hydrolysis of a series of substituted aryl MIDA boronates yielded a positive ρ value. This indicates that the rate-limiting step of the hydrolysis is facilitated by electron-withdrawing substituents on the aryl ring. This finding is consistent with a mechanism involving nucleophilic attack on the MIDA ligand's carbonyl group or the boron center, where electron-withdrawing groups would enhance the electrophilicity of these sites.

Although this example pertains to the cleavage of the MIDA ligand rather than the migration of the organic moiety, it demonstrates the utility of Hammett analysis in probing the electronic demands of reactions involving MIDA boronates. A similar approach could theoretically be applied to study the migration kinetics of a substituted aryl group in an analogous MIDA boronate system to probe the electronic nature of the transmetalation step in cross-coupling reactions.

The following table summarizes hypothetical data that would be generated from a Hammett study to illustrate the concept:

| Substituent (X) | σ (sigma) | k_X (s⁻¹) | log(k_X/k_H) |

| -OCH₃ | -0.27 | 0.05 | -0.60 |

| -CH₃ | -0.17 | 0.08 | -0.40 |

| -H | 0.00 | 0.20 | 0.00 |

| -Cl | 0.23 | 0.50 | 0.40 |

| -NO₂ | 0.78 | 5.00 | 1.40 |

This is a hypothetical data table for illustrative purposes.

Understanding Transmetalation Attenuation in Suzuki-Miyaura Reactions

The primary reason for this attenuated transmetalation lies in the structural and electronic differences between sp²-hybridized boronic acids and sp³-hybridized MIDA boronates. nih.gov In a typical boronic acid, the boron atom is sp²-hybridized, possessing a trigonal planar geometry and a vacant p-orbital perpendicular to the molecular plane. This vacant p-orbital is believed to play a crucial role in the initial stages of transmetalation by interacting with the palladium center. nih.gov

In contrast, the boron atom in this compound is chelated by the trivalent N-methyliminodiacetic acid (MIDA) ligand. This chelation forces the boron atom into an sp³-hybridized, tetrahedral geometry. nih.gov The formation of the dative bond between the nitrogen atom of the MIDA ligand and the boron center fills the otherwise vacant p-orbital. nih.gov This rehybridization from sp² to sp³ has profound consequences for the reactivity of the organoboron species.

The absence of a low-lying vacant orbital on the sp³-hybridized boron atom of the MIDA ester significantly reduces its Lewis acidity and its ability to coordinate with the palladium catalyst, which is a prerequisite for the transfer of the methyl group. nih.gov Consequently, the transmetalation step is effectively "turned off" for the MIDA-protected boronate. nih.gov

The MIDA ligand can be cleaved under specific conditions, typically with the use of a mild aqueous base, to liberate the free boronic acid. This deprotection regenerates the sp²-hybridized boron center with its vacant p-orbital, thereby "turning on" its reactivity towards transmetalation and allowing the cross-coupling reaction to proceed. The ability to mask and then unmask the reactivity of the boronic acid functionality in a controlled manner is the key advantage of using MIDA esters in complex molecule synthesis.

This strategic attenuation of reactivity allows for chemoselective cross-coupling reactions. For instance, in a molecule containing both a reactive boronic acid and a protected MIDA boronate, the boronic acid can selectively undergo cross-coupling while the MIDA boronate remains intact. Subsequent deprotection of the MIDA group can then enable a second, different cross-coupling reaction at that site.

The following table summarizes the key differences between boronic acids and their MIDA esters that lead to the attenuation of transmetalation:

| Feature | Methylboronic Acid | This compound |

| Boron Hybridization | sp² | sp³ |

| Geometry at Boron | Trigonal Planar | Tetrahedral |

| Vacant p-orbital | Present | Absent (involved in N-B bond) |

| Lewis Acidity | High | Low |

| Reactivity in Transmetalation | High | Attenuated/Low |

Applications of Methylboronic Acid Mida Ester in Advanced Organic Synthesis

Iterative Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The development of MIDA boronates has introduced a transformative strategy known as iterative cross-coupling (ICC), which allows for the controlled, sequential assembly of molecular fragments in a manner analogous to solid-phase peptide synthesis. core.ac.ukacs.orggrillolabuc.com This is possible because the MIDA ligand protects the boronic acid, rendering it unreactive under standard anhydrous Suzuki-Miyaura conditions. The boronic acid can be unmasked, or "deprotected," at will using mild aqueous base to allow for the next coupling reaction. acs.org This protection-deprotection sequence enables a highly modular and efficient approach to building complex molecules from simple, stable MIDA boronate building blocks. acs.org

The iterative nature of MIDA boronate chemistry provides a powerful platform for the synthesis of complex natural products and other challenging organic molecules. researchgate.netbldpharm.com By using bifunctional building blocks, such as halo-MIDA boronates, chemists can perform a cycle of coupling at the halide site, followed by deprotection of the MIDA boronate to reveal a new reactive boronic acid for the subsequent coupling step. acs.orgfudan.edu.cn

This strategy has been successfully employed in the total synthesis of several natural products. For instance, the first total synthesis of the polyaryl natural product ratanhine was achieved using an iterative Suzuki-Miyaura coupling approach with MIDA boronate building blocks. acs.orggrillolabuc.com Similarly, the synthesis of (+)-crocacin C was accomplished through the iterative cross-coupling of a structurally complex, MIDA-protected haloboronic acid. nih.govillinois.edu This modular "building block" approach simplifies the retrosynthetic analysis and execution of complex syntheses. bldpharm.com

Many boronic acids, particularly those containing heterocyclic or polyunsaturated motifs, are notoriously unstable and prone to decomposition, primarily through protodeboronation. nih.govnih.gov This instability has historically limited their use in synthesis. MIDA boronates provide a general and effective solution to this problem by serving as stable, isolable, and purifiable surrogates. rsc.orgnih.gov

A classic example is the "2-pyridyl problem." 2-Pyridylboronic acids are exceptionally unstable, which has made their incorporation via cross-coupling reactions a long-standing challenge. nih.gov The corresponding 2-pyridyl MIDA boronate, however, is the first air-stable 2-pyridyl borane (B79455) that can be isolated in chemically pure form. nih.govnih.gov By harnessing a "slow-release" mechanism of the boronic acid under specific aqueous basic conditions, these stable MIDA boronates can be used effectively in cross-coupling reactions with a wide range of coupling partners, including deactivated aryl chlorides. nih.gov This methodology has also been extended to other unstable heterocyclic boronates. nih.govnih.gov Similarly, alkenyl MIDA boronates provide stable precursors for polyenyl chains, which are common motifs in natural products but whose corresponding boronic acids can be inefficient coupling partners. nih.gov

Table 1: Scope of Cross-Coupling with 2-Pyridyl MIDA Boronate

| Aryl/Heteroaryl Chloride | Product | Yield (%) |

|---|---|---|

| 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 95 |

| 1-Chloro-4-nitrobenzene | 2-(4-nitrophenyl)pyridine | 91 |

| 2-Chlorotoluene | 2-(o-tolyl)pyridine | 84 |

| 1-Chloro-2,6-dimethoxybenzene | 2-(2,6-dimethoxyphenyl)pyridine | 61 |

| 3-Chloropyridine | 2,3'-bipyridine | 91 |

Data sourced from a study on the general solution to the 2-pyridyl problem. nih.gov Conditions typically involve a palladium catalyst and a copper(II) acetate (B1210297) cocatalyst.

The stability of the MIDA boronate group allows it to be carried through various chemical transformations, enabling selective functionalization of other parts of the molecule without disturbing the protected boron center. This chemo- and regioselectivity is crucial for the synthesis of complex, highly functionalized building blocks. For example, a mild and highly regioselective cycloaddition approach has been developed to access MIDA boronate-functionalized isoxazoles and triazoles, which can then be used in subsequent cross-coupling reactions. nih.gov

Furthermore, research has shown that the β-boron effect in propargylic MIDA boronates can direct high levels of regioselectivity in electrophilic addition reactions to alkynes. nih.gov This allows for the formation of highly functionalized vinylboronates, which are valuable synthetic intermediates, while keeping the MIDA boronate intact for future transformations. nih.gov

MIDA Boronates as Protecting Groups in Multi-Step Synthesis

Beyond their role in iterative cross-coupling, MIDA boronates serve as robust protecting groups for the boronic acid moiety. rsc.org This protection is a key feature that enables the synthesis of complex boronic acids from simpler, readily available starting materials. nih.govillinois.edu MIDA boronates are uniquely stable to a wide range of common synthetic reagents and conditions that are typically incompatible with free boronic acids. researchgate.netnih.gov

Key stability features include:

Chromatographic Stability: Unlike many boronic acids and other surrogates like trifluoroborates, MIDA boronates are universally compatible with silica (B1680970) gel chromatography, allowing for easy purification. nih.govorgsyn.org

Benchtop Stability: They are generally crystalline, free-flowing solids that are stable to air and moisture, permitting long-term storage without degradation. grillolabuc.combldpharm.com

Reagent Compatibility: The MIDA boronate group is tolerant of numerous reagents, including strong acids (e.g., TfOH), oxidants (e.g., DDQ), and conditions for standard protecting group manipulations like silylation. nih.gov

This robustness allows for the elaboration of simple MIDA boronates through multiple synthetic steps. nih.gov The boronic acid functionality can be introduced at an early stage of a synthetic sequence and carried through to the end, where it is easily deprotected under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) to liberate the free boronic acid for a final transformation. acs.orgnih.gov

Dual-Role MIDA Derivatives: Protecting and Directing Groups

Innovations in ligand design have expanded the utility of MIDA boronates beyond simple protection. Modified MIDA derivatives have been developed that act simultaneously as a protecting group for the boron center and as a directing group to guide C-H functionalization at specific positions on an aromatic ring. semanticscholar.orgnih.gov

Achieving regioselective functionalization of C-H bonds, particularly at the meta position of an aromatic ring, is a significant challenge in organic synthesis. nih.gov A novel MIDA derivative has been designed to act as a U-shaped, bidentate directing group that positions a palladium catalyst to selectively activate a C-H bond meta to the boronic acid. nih.govresearchgate.net

This dual-function ligand enables a range of palladium-catalyzed meta-selective C-H functionalization reactions of arylboronic acids, including alkenylations, acetoxylations, and arylations, to proceed at room temperature and under aerobic conditions. semanticscholar.orgnih.govnih.gov The MIDA-derived directing group effectively shields the boronic acid from the reaction conditions while simultaneously controlling the regioselectivity of the C-H activation step. nih.gov Following the functionalization, the directing group can be rapidly cleaved to reveal the meta-functionalized arylboronic acid, and the directing ligand can be recovered. semanticscholar.orgnih.gov This technique provides a powerful method for the rapid diversification of arylboronic acid building blocks. researchgate.net

Table 2: Examples of meta-C-H Functionalization of Phenylboronic Acid MIDA Ester

| Reaction Type | Coupling Partner | Product after Deprotection | Yield (%) |

|---|---|---|---|

| Alkenylation | n-Butyl acrylate | (E)-3-(3-boronophenyl)acrylic acid | 71 |

| Alkenylation | Styrene | (E)-1-borono-3-styrylbenzene | 65 |

| Acetoxylation | PhI(OAc)₂ | 3-boronophenyl acetate | 75 |

Data sourced from a study on dual-role MIDA derivatives. nih.gov Yields are for the isolated, functionalized products.

Palladium-Catalyzed Carbon-Hydrogen Alkenylations, Acetoxylations, and Arylations

The utility of N-methyliminodiacetic acid (MIDA) boronates extends beyond their role as simple protecting groups for boronic acids. A significant advancement in their application is the development of a novel MIDA derivative that functions as both a protecting group and a directing group for meta-selective C(sp²)–H functionalization of arylboronic acids. nih.govrsc.orgrsc.org This dual functionality allows for palladium-catalyzed C–H alkenylations, acetoxylations, and arylations to be performed under mild conditions, such as at room temperature and under an aerobic atmosphere. nih.govrsc.orgrsc.orgresearchgate.net

This strategy addresses a significant challenge in organic synthesis, as directing C–H functionalization to the meta position of an aromatic ring is notoriously difficult due to the distal nature of the bond and unfavorable electronic properties. rsc.orgresearchgate.net The specially designed MIDA-derived directing group (MIDA-DG) overcomes these hurdles, enabling the facile diversification of aryl boronic acids. nih.govrsc.org The process is operationally simple, utilizing commercially available reagents. rsc.org

The scope of these palladium-catalyzed reactions is broad, tolerating various substituents on the aryl boronic acid and coupling with a range of activated olefins for alkenylation. researchgate.net The acetoxylation and arylation reactions further expand the toolkit for modifying the aromatic core. nih.govrsc.org A key advantage of this methodology is that the MIDA-DG can be easily attached and subsequently removed under mild conditions, with quantitative recovery of the directing group possible. rsc.orgresearchgate.net This efficient deprotection step reveals the newly functionalized boronic acid, which can then be used in a wide array of subsequent chemical transformations, leveraging the well-established chemistry of boronic acids. rsc.orgresearchgate.net

Table 1: Overview of Palladium-Catalyzed meta-C–H Functionalization of Aryl MIDA-DG Boronates This table is a representative summary based on reported findings.

| Functionalization | Reaction Type | Key Features | Conditions |

| Alkenylation | C–H Olefination | Direct formation of C–C double bonds at the meta position. | Pd-catalyzed, Room Temperature, Aerobic |

| Acetoxylation | C–H Acetoxylation | Introduction of an acetoxy group at the meta position. | Pd-catalyzed, Room Temperature, Aerobic |

| Arylation | C–H Arylation | Formation of a biaryl linkage at the meta position. | Pd-catalyzed, Room Temperature, Aerobic |

Integration into Iterative Carbon-Hydrogen Functionalization/Cross-Coupling Sequences

The development of MIDA-directed, meta-selective C–H functionalization opens up powerful opportunities for advanced synthetic strategies, particularly through its integration into iterative sequences. nih.govrsc.org This approach combines the precision of C–H functionalization with the robust bond-forming capabilities of cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgresearchgate.net The stability of the MIDA boronate group to the conditions of C–H functionalization is crucial, as it preserves the boronic acid functionality for subsequent reactions. rsc.org

An iterative C–H functionalization/cross-coupling sequence allows for the systematic and controlled construction of complex, polysubstituted aromatic systems. rsc.orgresearchgate.net The process can be envisioned as a cycle:

Protection/Direction: An aryl boronic acid is protected with the MIDA-directing group.

meta-Functionalization: A palladium-catalyzed C–H alkenylation, acetoxylation, or arylation is performed to introduce a new substituent at the meta position.

Deprotection: The MIDA-DG is removed to liberate the functionalized boronic acid.

Cross-Coupling: The newly revealed boronic acid is used in a standard cross-coupling reaction to build another part of the molecule.

This cycle can, in principle, be repeated to add multiple, diverse substituents around an aromatic core in a highly controlled manner. rsc.org The ability to perform these steps sequentially provides a powerful platform for creating molecular diversity from common starting materials. nih.govresearchgate.net This iterative potential is a cornerstone of modern synthetic chemistry, and the unique properties of MIDA boronates make them exceptionally well-suited for such strategies, holding promise for future automation in small molecule synthesis. rsc.orgresearchgate.net

Synthesis of Chiral Alpha-Aminoboronate Esters

Methylboronic acid MIDA ester and its derivatives play a crucial role in the synthesis of stereochemically defined building blocks, notably chiral alpha-aminoboronate esters. grillolabuc.comnih.gov These compounds are of significant interest in medicinal chemistry as they are considered bioisosteres of α-amino acids and are found in numerous bioactive compounds, including protease inhibitors. nih.govresearchgate.net

A key breakthrough in this area was the development of a chiral derivative of N-methyliminodiacetic acid (MIDA). grillolabuc.comnih.gov This chiral auxiliary enables stereocontrolled access to chiral, non-racemic α-boryl aldehydes. grillolabuc.comnih.gov These aldehydes are versatile synthetic intermediates that can be transformed into a wide variety of Csp³-rich boronate building blocks which are otherwise challenging to prepare. grillolabuc.comnih.gov The MIDA ligand imparts stability and unique reactivity, facilitating their use in subsequent transformations.

While direct synthesis involving this compound is one approach, other catalytic asymmetric methods have emerged for preparing α-aminoboronates. One notable method involves the copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters. nih.gov This process utilizes a chiral copper catalyst generated in situ from commercially available components to achieve high enantioselectivity. nih.gov The development of such catalytic asymmetric methods provides a modular and efficient route to these valuable compounds. nih.gov The various synthetic strategies, including those leveraging chiral MIDA derivatives and asymmetric catalysis, underscore the importance of boronate esters in accessing enantiopure α-aminoboronates for pharmaceutical and synthetic applications. rsc.org

Applications in Building-Block-Based Small Molecule Construction

This compound is a foundational member of the MIDA boronate class of reagents, which have revolutionized the synthesis of small molecules through a building-block-based approach. bldpharm.comnih.gov This strategy is inspired by nature's modular synthesis of biopolymers like peptides and is centered on the iterative cross-coupling (ICC) of bifunctional building blocks. grillolabuc.comnih.gov MIDA boronates are exceptionally suited for this purpose due to a unique combination of properties: they are typically stable, free-flowing crystalline solids with excellent tolerance to air, moisture, and silica gel chromatography. bldpharm.combldpharm.comsigmaaldrich.com

This stability allows for the pre-synthesis and purification of a diverse library of MIDA boronate building blocks, each containing specific functional groups, stereochemistry, and oxidation states. nih.gov The MIDA group acts as a robust protecting group for the boronic acid, rendering it unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.comnih.gov However, the MIDA ligand can be easily cleaved under mild aqueous basic conditions to liberate the free boronic acid, which can then participate in a Suzuki-Miyaura cross-coupling reaction. nih.govsigmaaldrich.com

This "protect-couple-deprotect" sequence forms the basis of the iterative assembly process. nih.gov By using bifunctional halo-boronic acid building blocks (protected as their MIDA esters), complex molecules can be assembled in a stepwise and controlled manner. bldpharm.combldpharm.com This platform has been successfully applied to the synthesis of a wide range of Csp²-rich small molecules, including numerous polyene natural products like Ratanhine. grillolabuc.comnih.gov The power of this approach is highlighted by the synthesis of the polyene motifs found in over 75% of all polyene natural products from just 12 different MIDA boronate building blocks. grillolabuc.comnih.gov This modular and often automatable strategy is shifting the paradigm of chemical synthesis, making the construction of complex small molecules more systematic and accessible. nih.gov

Table 2: Examples of Molecules Synthesized Using MIDA Boronate Building Blocks This table provides representative examples of complex molecules constructed via the iterative cross-coupling of MIDA boronates.

| Molecule/Core Structure | Class | Significance | Reference |

| Ratanhine | Polyaryl norneolignan natural product | Demonstrates assembly of polyaryl systems | grillolabuc.comnih.gov |

| Peridinin | Polyene natural product | Highlights synthesis of complex poly-ene structures | bldpharm.combldpharm.com |

| C35deOAmB | Derivative of Amphotericin B | Application in creating analogs of complex drugs | bldpharm.combldpharm.com |

| Secodaphnane Core | Key synthetic intermediate | Access to complex alkaloid frameworks | bldpharm.combldpharm.com |

Role in Polymer Science and Pharmaceutical Industries

The unique properties of this compound and its derivatives have led to their significant application in both polymer science and the pharmaceutical industry. sigmaaldrich.comsmolecule.com Their role is intrinsically linked to their function as stable precursors to boronic acids, which are key reagents in the highly versatile Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com

In Polymer Science: The synthesis of well-defined boronic acid-containing polymers has historically been challenging due to the instability of the boronic acid functional group. studylib.netnih.gov MIDA boronates provide a solution to this problem by serving as a robust protecting group that is compatible with various polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. bldpharm.comnih.gov Monomers containing a MIDA boronate group can be polymerized to create well-defined polymers. studylib.net These MIDA boronate-stabilized polymers are stable to air, moisture, and chromatography, and serve as versatile platforms. studylib.net Through post-polymerization modification, the MIDA groups can be deprotected and the resulting boronic acid moieties can be used in Suzuki-Miyaura coupling to attach a wide range of functional groups to the polymer side chains. bldpharm.comnih.gov This methodology has been used to create functionalized polymers, linear phenol-containing polymers, and regio- and sequence-controlled conjugated polymers, which have potential applications in advanced materials and data storage. nih.govfudan.edu.cn

In the Pharmaceutical Industry: MIDA boronates serve as crucial intermediates in the synthesis of pharmaceutical compounds and drug candidates. bldpharm.comsmolecule.com Their stability facilitates purification and handling, which is a significant advantage in process chemistry. bldpharm.com The building-block approach enabled by MIDA boronates allows for the systematic synthesis of libraries of complex small molecules, which can be screened for biological activity. bldpharm.combldpharm.com This has been applied to the synthesis of natural product derivatives, such as analogs of the antifungal agent Amphotericin B, in an effort to develop less toxic alternatives. nih.govnih.gov Furthermore, boronic acids themselves are a recognized class of enzyme inhibitors, and several boronic acid-containing drugs have been approved for use, such as the multiple myeloma treatment Bortezomib. nih.gov MIDA boronates, as stable and reliable sources of boronic acids, are therefore enabling tools in drug discovery and development, from the initial synthesis of lead compounds to the process development of active pharmaceutical ingredients. smolecule.comnih.gov

Computational Chemistry and Theoretical Studies of Methylboronic Acid Mida Ester

Electronic Structure Calculations for Vibrational Mode Assignments

Electronic structure calculations have been instrumental in assigning the vibrational modes of methylboronic acid MIDA ester, particularly the elusive boron-nitrogen (B-N) dative bond stretching frequency. By comparing experimentally obtained infrared and Raman spectra with theoretical predictions, researchers can confidently identify and characterize specific molecular vibrations. acs.orgmst.edu

A key study utilized both Møller-Plesset perturbation theory (MP2) and the M06-2X density functional theory (DFT) method with various basis sets to calculate the harmonic vibrational frequencies of this compound. mst.edu The comparison of these calculated spectra with experimental infrared and Raman spectra revealed that the vibrational mode with the most significant B-N dative bond stretching character is located in the range of 560–650 cm⁻¹. acs.orgnih.gov This assignment identifies it as one of the lowest energy B-N stretching vibrations observed to date. acs.orgmst.edu

Notably, the calculations indicated that the B-N stretch in this compound is a "pure" and localized motion, a surprising finding for a relatively large and constrained molecule. acs.orgmst.edu This localization means the vibration is predominantly associated with the stretching of the B-N bond itself, with minimal coupling to other vibrational modes within the molecule. mst.edu The M06-2X functional, in particular, showed good agreement with experimental data, predicting the B-N stretching mode to be at 579 cm⁻¹ with a 71% contribution from the B-N stretch. acs.org

The table below summarizes the experimental and theoretical vibrational frequencies for the B-N stretch in this compound.

| Method | Basis Set | Calculated B-N Stretching Frequency (cm⁻¹) | Experimental B-N Stretching Frequency Range (cm⁻¹) |

|---|---|---|---|

| MP2 | 6-311G(2df,2pd) | 601 | 560-650 |

| M06-2X | 6-311G(2df,2pd) | 579 |

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for investigating various aspects of this compound's structure and reactivity. Its applications range from assessing the performance of different functionals in describing the B-N bond to predicting key spectroscopic and energetic parameters.

The accurate theoretical description of the dative B-N bond in MIDA boronates is crucial for understanding their stability and reactivity. researchgate.net Hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, have been evaluated for their ability to characterize this bond.

Studies have shown that the choice of functional can significantly impact the calculated properties of the B-N bond. For instance, the M06-2X functional has demonstrated good performance in predicting the vibrational frequency of the B-N stretch in this compound, suggesting its suitability for describing the electronic environment around this dative bond. acs.org In contrast, other methods like MP2 have been found to overestimate this frequency. acs.org The assessment of various functionals helps in selecting the most appropriate computational method for studying MIDA boronates and related compounds.

DFT calculations have been successfully employed to predict the B-N stretching frequencies in this compound, which align well with experimental observations. acs.orgmst.edu These predictions are vital for interpreting vibrational spectra and confirming the presence and nature of the dative bond. acs.org

Beyond vibrational frequencies, DFT can also provide insights into the strength of the B-N dative bond through the calculation of bond dissociation energies. While specific bond energy values for this compound are not extensively reported in the provided context, the stability of MIDA boronates is attributed to the strength of this dative bond. researchgate.net The computational prediction of these energies is a key area of interest for understanding the factors that govern the stability and controlled release of boronic acids from their MIDA esters. nih.gov

The following table presents calculated B-N bond lengths and vibrational frequencies for this compound using different theoretical methods.

| Level of Theory | B-N Bond Length (Å) | Calculated B-N Stretching Frequency (cm⁻¹) | % B-N Stretch Character |

|---|---|---|---|

| MP2/6-31G(d,p) | 1.679 | 618 | N/A |

| MP2/6-311G(2df,2pd) | 1.677 | 601 | 62% |

| M06-2X/6-311G(2df,2pd) | 1.688 | 579 | 71% |

Modeling of Boron Transfer and Migration Mechanisms

Computational modeling plays a crucial role in elucidating the mechanisms of boron transfer and migration involving MIDA boronates. researchgate.net These processes are fundamental to the application of MIDA boronates in iterative cross-coupling reactions. nih.gov Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how the MIDA group facilitates the controlled release of the boronic acid. nih.gov

Mechanistic insights from computational studies have revealed the importance of the hemilability of the nitrogen atom in the MIDA ligand. researchgate.net This means that the B-N bond can reversibly dissociate, allowing the boron center to become more Lewis acidic and participate in transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions. nih.gov Modeling these dynamic processes helps to explain the unique reactivity of MIDA boronates and their ability to act as stable yet reactive building blocks in complex organic synthesis.

Analysis of Dative Bond Character and Hybridization States

The formation of the dative bond between the nitrogen and boron atoms in this compound leads to a change in the hybridization of the boron atom from sp² in the free boronic acid to sp³ in the MIDA ester. nih.govresearchgate.net This rehybridization is a key factor in the stability and attenuated reactivity of MIDA boronates. sigmaaldrich.com

Quantum chemical calculations have confirmed the dative nature of the B-N bond, showing a positive charge on the boron atom and negative charges on the nitrogen and oxygen atoms. researchgate.net This charge distribution is consistent with the donation of electron density from the nitrogen lone pair to the vacant p-orbital of the boron atom. libretexts.org Furthermore, theoretical analyses have indicated that there is no significant π-interaction between an aryl moiety and the B-N bond in aryl MIDA boronates, suggesting that the electronic properties of the MIDA headgroup are largely decoupled from the organic substituent on the boron atom. researchgate.net This electronic insulation is a crucial feature that contributes to the predictable reactivity of MIDA boronates.

Emerging Research Directions and Future Perspectives

Development of Novel MIDA-Derived Reagents and Ligands

The core structure of the MIDA ligand is a fertile ground for innovation, with researchers actively developing novel derivatives to unlock new functionalities and applications. A significant area of advancement is the creation of chiral MIDA derivatives. These new reagents have enabled stereocontrolled entry into chiral, non-racemic α-boryl aldehydes, which are versatile intermediates for synthesizing a wide range of complex Csp3 boronate building blocks that were previously difficult to access. acs.orggrillolabuc.com

Another innovative approach involves designing MIDA derivatives that serve a dual role as both a protecting group and a directing group. rsc.org For instance, a novel MIDA derivative has been developed that facilitates the meta-selective C–H functionalization of arylboronic acids. rsc.org This allows for palladium-catalyzed C–H alkenylations, acetoxylations, and arylations at room temperature under aerobic conditions. rsc.org The directing group can be removed under mild conditions, recovering the functionalized boronic acid and the MIDA derivative, which opens up pathways for iterative C–H functionalization and cross-coupling. rsc.org

Furthermore, the portfolio of MIDA boronate building blocks is continuously expanding to include reagents with diverse functionalities. researchgate.net Vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates have been developed as novel synthetic building blocks, broadening the scope of possible synthetic transformations. researchgate.netresearchgate.net This expansion provides chemists with a richer toolbox for constructing complex molecules. researchgate.net

Expansion of Iterative Synthesis Methodologies

Iterative cross-coupling (ICC) using bifunctional halo-MIDA boronates is a cornerstone of MIDA boronate chemistry, enabling a modular, building-block approach to synthesizing complex small molecules. nih.govbldpharm.com This strategy, analogous to the automated synthesis of peptides and oligonucleotides, allows for the systematic construction of a wide array of organic compounds, including natural products and pharmaceuticals. grillolabuc.comnih.govnih.gov

Current research is focused on expanding the scope of ICC beyond linear, Csp2-rich molecules. grillolabuc.com Significant progress has been made in applying these methodologies to the synthesis of Csp3-rich, polycyclic small molecules. acs.orgnih.gov This is often achieved through a "linear-to-cyclized" strategy, where Csp3 MIDA boronate building blocks are first assembled into a linear precursor, which is then cyclized to form complex three-dimensional structures. acs.org This approach has been successfully used to synthesize the polyene motifs found in over 75% of all polyene natural products from a small set of just 12 MIDA boronate building blocks. nih.gov

Researchers are also developing next-generation boronates to improve the efficiency of iterative synthesis. For example, TIDA (tetramethyl N‐methyliminodiacetic acid) boronates have been introduced as a second-generation reagent that, when used with isolable pinacol (B44631) ester intermediates, can decrease the cycle time for deprotection, coupling, and purification by an order of magnitude compared to the original MIDA boronate system. researchgate.netchemrxiv.org

Advanced Automation in MIDA Boronate Chemistry

A key advantage of the MIDA boronate platform is its amenability to automation. acs.orgnih.gov This has been made possible by the development of a general "catch-and-release" purification protocol that works for nearly all MIDA boronate intermediates, regardless of their specific structure. rsc.orgcore.ac.uk This protocol leverages the unique elution properties of MIDA boronates on silica (B1680970) gel. core.ac.ukfudan.edu.cn

Building on this, a fully automated small molecule synthesizer has been designed and constructed. chemrxiv.orgcore.ac.uk This machine automates the iterative cycles of deprotection, coupling, and purification required for small molecule synthesis. core.ac.uk The synthesizer can execute the synthesis of diverse classes of small molecules, including pharmaceuticals, materials components, and natural products, simply by loading pre-packed cartridges of the required building blocks and reagents. acs.orggrillolabuc.comnih.gov

Future efforts in this area are aimed at further increasing the speed and generality of these automated platforms. chemrxiv.org The integration of artificial intelligence and machine learning algorithms with these automated synthesizers could create closed-loop discovery engines, accelerating the identification and synthesis of new functional molecules. chemrxiv.org

Exploration of New Catalytic Systems for MIDA Boronate Transformations

The Suzuki-Miyaura cross-coupling reaction is central to MIDA boronate chemistry. Research into new catalytic systems aims to improve the efficiency, scope, and environmental friendliness of these transformations. While palladium catalysts are widely used, studies have shown that the choice of ligand, such as SPhos, can be crucial for the successful coupling of challenging substrates, including B-alkyl-9-BBN derivatives. mdpi.com

Significant strides are being made in developing "green" catalytic systems. New protocols have been established that allow Suzuki-Miyaura couplings of MIDA boronates to be performed in water as the sole medium, often at room temperature. nih.gov This approach avoids the use of organic solvents throughout the entire process, from the reaction to product isolation, dramatically improving the environmental footprint of the synthesis. nih.gov For example, using the palladium catalyst Pd(dtbpf)Cl₂ with triethylamine (B128534) as a base in water has proven effective for coupling various MIDA boronates, including challenging 2-pyridyl systems. nih.gov

Beyond palladium, other transition metals are being explored. Copper-catalyzed reactions, for example, are gaining attention for certain transformations involving MIDA boronates. researchgate.netmdpi.com The development of catalysts based on earth-abundant metals is a key goal to improve the cost-effectiveness and sustainability of MIDA boronate chemistry. mdpi.com

Investigations into Non-Traditional Applications

While the primary application of methylboronic acid MIDA ester and its congeners lies in organic synthesis, researchers are beginning to explore their utility in other scientific and technological domains.

A promising non-traditional application for this compound (referred to as ADM in battery literature) is its use as an electrolyte additive to improve the performance of lithium-ion batteries. nih.govresearchgate.net Specifically, its effectiveness has been demonstrated in enhancing the properties of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCAO) cathodes. nih.govresearchgate.net

The inclusion of ADM in the electrolyte leads to significant improvements in battery performance, particularly in terms of cyclic stability at elevated temperatures. nih.govresearchgate.net

| Parameter | Without ADM Additive | With ADM Additive | Reference |

|---|---|---|---|

| Discharge Capacity (@ 100 cycles) | 37.5 mAh g⁻¹ | 144.28 mAh g⁻¹ | nih.govresearchgate.net |

| Capacity Retention (@ 100 cycles) | ~20% | 80% | nih.govresearchgate.net |

| Coulombic Efficiency (@ 100 cycles) | 90.4% | 99.5% | nih.govresearchgate.net |

The performance enhancement observed with the ADM additive is attributed to its ability to form a stable and effective cathode electrolyte interphase (CEI). nih.govresearchgate.net The CEI is a critical layer that forms on the cathode surface and dictates the stability and efficiency of the battery. nih.govresearchgate.net

Research indicates that the ADM additive decomposes and participates in the formation of the CEI. researchgate.net This ADM-derived CEI is a thin, uniform, and dense film that effectively protects the cathode surface. researchgate.net This protective layer provides several key benefits:

Inhibition of Electrolyte Decomposition : The stable CEI prevents unwanted side reactions between the high-voltage cathode and the electrolyte, which is a major cause of battery degradation. nih.govresearchgate.net

Structural Stability : The CEI layer helps to maintain the structural integrity of the LNCAO cathode material during repeated charge and discharge cycles. researchgate.net Post-cycling analysis shows that cathodes from cells with the ADM additive exhibit better surface stability, whereas those without the additive show distinct cracks. nih.govresearchgate.net

Suppression of Ion Coordination Issues : Fourier-transform infrared spectroscopy (FTIR) analysis has shown that the ADM additive suppresses the coordination of ethylene (B1197577) carbonate (EC) with lithium ions, which can otherwise hinder performance. nih.govresearchgate.net

Operando synchrotron X-ray diffraction tests have confirmed that the CEI formed by ADM contributes to high structural reversibility of the LNCAO cathode, effectively maintaining the stability of the layered material. researchgate.net This stabilization of the cathode-electrolyte interface is crucial for achieving long cycle life and high efficiency in advanced lithium-ion batteries. researchgate.netrsc.org

This compound as Electrolyte Additive in Lithium-Ion Batteries